molecular formula C10H11Br2ClN2 B14211367 Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- CAS No. 832077-08-4

Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)-

Cat. No.: B14211367
CAS No.: 832077-08-4
M. Wt: 354.47 g/mol
InChI Key: CXIFVZZQORRZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H11Br2ClN2. It is characterized by the presence of diazene (N=N) functional group, along with bromine, chlorine, and tert-butyl substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- typically involves the diazotization of aniline derivatives followed by coupling reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the formation of the desired diazene compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .

Types of Reactions:

    Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert diazene compounds into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through the diazene functional group. This interaction can lead to the formation of reactive intermediates, which may exert biological effects by modifying cellular pathways and molecular targets. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

  • Diazene, (3,5-dibromo-2-phenoxyphenyl)(1,1-dimethylethyl)-
  • Diazene, bis(1,1-dimethylethyl)-

Comparison: In contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and uses .

Properties

CAS No.

832077-08-4

Molecular Formula

C10H11Br2ClN2

Molecular Weight

354.47 g/mol

IUPAC Name

tert-butyl-(3,5-dibromo-2-chlorophenyl)diazene

InChI

InChI=1S/C10H11Br2ClN2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3

InChI Key

CXIFVZZQORRZIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.